molecular formula C8H5Cl2NO B2489958 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile CAS No. 1803822-60-7

2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile

Cat. No.: B2489958
CAS No.: 1803822-60-7
M. Wt: 202.03
InChI Key: NLKWQRRULCHRGQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile typically involves the reaction of 3,4-dichlorophenol with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dichloro-2-oxophenyl)acetonitrile.

    Reduction: Formation of 2-(3,4-dichloro-2-hydroxyphenyl)ethylamine.

    Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups enable it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-hydroxyacetophenone: Similar structure but with an acetophenone group instead of an acetonitrile group.

    2-(3,4-Dichlorophenyl)acetonitrile: Lacks the hydroxyl group present in 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a hydroxyl group on the phenyl ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKWQRRULCHRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803822-60-7
Record name 2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile
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